molecular formula C21H13F3N2O3S B1639801 3-[4-(Carbomethoxy)phenyl]-5-(4-phenyl-5-trifluoromethyl-2-thienyl)-1,2,4-oxadiazole

3-[4-(Carbomethoxy)phenyl]-5-(4-phenyl-5-trifluoromethyl-2-thienyl)-1,2,4-oxadiazole

Cat. No. B1639801
M. Wt: 430.4 g/mol
InChI Key: CLMUVRWVDIEYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Carbomethoxy)phenyl]-5-(4-phenyl-5-trifluoromethyl-2-thienyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H13F3N2O3S and its molecular weight is 430.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(Carbomethoxy)phenyl]-5-(4-phenyl-5-trifluoromethyl-2-thienyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(Carbomethoxy)phenyl]-5-(4-phenyl-5-trifluoromethyl-2-thienyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[4-(Carbomethoxy)phenyl]-5-(4-phenyl-5-trifluoromethyl-2-thienyl)-1,2,4-oxadiazole

Molecular Formula

C21H13F3N2O3S

Molecular Weight

430.4 g/mol

IUPAC Name

methyl 4-[5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-1,2,4-oxadiazol-3-yl]benzoate

InChI

InChI=1S/C21H13F3N2O3S/c1-28-20(27)14-9-7-13(8-10-14)18-25-19(29-26-18)16-11-15(12-5-3-2-4-6-12)17(30-16)21(22,23)24/h2-11H,1H3

InChI Key

CLMUVRWVDIEYLM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(S3)C(F)(F)F)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(S3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 408 mg (1.5 mmol) of 4-phenyl-5-trifluoromethyl-thiophene-2-carboxylic acid and 1 mL of oxalyl chloride in 5 mL of CH2Cl2 was treated with 5 drops of DMF. The resulting mixture was stirred at rt for 1 h, then concentrated. The crude acid chloride and 291 mg (1.5 mmol) of 4-(carbomethoxy)benzamidoxime were dissolved in 7 mL of 6:1 v/v xylenes/pyridine. The resulting solution was heated at 140° C. for 1 h, then cooled. The mixture was partitioned between 50 mL of 1:1 EtOAc/ether and 50 mL of 1 N HCl. The organic layer was separated, washed with 3×50 mL of 1 N HCl, 50 mL of sat'd NaHCO3, dried and concentrated. Chromatography on a Biotage 40 M cartridge using hexanes (1L), then 20:1 v/v hexanes/EtOAc (1 L) as the eluant afforded 423 mg (65%) of the title compound: 1H NMR (500 Mhz) δ0 3.97 (s, 3H), 7.48 (app s, 5H), 7.92 (s, 1H), 8.18 (app d, J=8.5, 2H), 8.23 (app d, J=8.5, 2H).
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
291 mg
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes pyridine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
65%

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